Apaza

Inflammatory Bowel Disease Colitis Myeloperoxidase Inhibition

Apaza, also designated NAA-004 or NM-004, is a small-molecule azo compound with the chemical formula C15H12N2O5 and molecular weight 300.27 g/mol. Its IUPAC name is 5-[[4-(carboxymethyl)phenyl]diazenyl]-2-hydroxybenzoic acid, and it is recognized as an investigational agent for ulcerative colitis and inflammatory bowel disease.

Molecular Formula C15H12N2O5
Molecular Weight 300.27 g/mol
CAS No. 402934-69-4
Cat. No. B12782332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApaza
CAS402934-69-4
Molecular FormulaC15H12N2O5
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C15H12N2O5/c18-13-6-5-11(8-12(13)15(21)22)17-16-10-3-1-9(2-4-10)7-14(19)20/h1-6,8,18H,7H2,(H,19,20)(H,21,22)
InChIKeyFNRNBCNUWGWVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apaza (CAS 402934-69-4) for Research Use: Compound Overview and Identification


Apaza, also designated NAA-004 or NM-004, is a small-molecule azo compound with the chemical formula C15H12N2O5 and molecular weight 300.27 g/mol . Its IUPAC name is 5-[[4-(carboxymethyl)phenyl]diazenyl]-2-hydroxybenzoic acid, and it is recognized as an investigational agent for ulcerative colitis and inflammatory bowel disease [1][2]. The compound is supplied as a solid for research applications and is stable for storage at -20°C for up to 3 years .

Why Apaza (NAA-004) Cannot Be Interchanged with Generic 5-ASA Agents


Apaza is structurally and pharmacologically distinct from conventional 5-aminosalicylic acid (5-ASA) prodrugs such as sulfasalazine, mesalamine, olsalazine, and balsalazide. It is a dual-prodrug that delivers both 5-ASA and the unique anti-inflammatory moiety 4-aminophenylacetic acid (4-APAA) upon colonic cleavage of its azo bond [1]. This dual-release mechanism confers a different efficacy and potency profile, as demonstrated in head-to-head studies [2][3]. Therefore, Apaza should not be considered a generic substitute for other 5-ASA agents in experimental colitis models; its selection must be based on its specific, quantifiable performance characteristics.

Apaza (NAA-004) Comparative Efficacy Data: Evidence-Based Differentiation


Superior Potency vs. Sulfasalazine in a Rat Model of Clostridium difficile Toxin A Colitis

In a direct head-to-head study, Apaza (NAA-004) demonstrated significantly greater potency than sulfasalazine in inhibiting toxin A-induced colitis in rats. When both compounds were administered chronically for 5 days in drinking water at identical doses, Apaza significantly inhibited disease markers across a broad dose range of 1–100 mg/kg/day [1]. In contrast, sulfasalazine achieved significant inhibition only at the highest tested dose of 100 mg/kg/day [1]. This represents an approximately 100-fold difference in the minimum effective dose.

Inflammatory Bowel Disease Colitis Myeloperoxidase Inhibition

Dual Active Metabolite Release Profile Contrasts with Single-Moiety 5-ASA Prodrugs

Apaza is a dual-prodrug that releases two distinct anti-inflammatory moieties upon azo bond cleavage in the colon: 5-aminosalicylic acid (5-ASA) and 4-aminophenylacetic acid (4-APAA) [1][2]. This contrasts with conventional 5-ASA prodrugs such as sulfasalazine (which releases sulfapyridine and 5-ASA), olsalazine (two molecules of 5-ASA), and balsalazide (4-aminobenzoyl-β-alanine and 5-ASA) [3][4]. The delivery of 4-APAA, which possesses intrinsic anti-colitis activity, is unique to Apaza among this class.

Prodrug Metabolism Colonic Drug Delivery Inflammatory Bowel Disease

Intrinsic Anti-Colitis Activity of 4-Aminophenylacetic Acid (4-APAA) Moiety

The unique 4-APAA component of Apaza possesses direct, potent anti-inflammatory activity on colonic tissue. When administered acutely by intraluminal injection to isolated colonic segments, 4-APAA alone strongly inhibited toxin A-induced colitis at doses as low as 10 μg/segment [1][2]. The study authors concluded that 4-APAA is responsible for the increased protection against colitis observed with Apaza compared to the 5-ASA component of sulfasalazine [1].

Anti-inflammatory Activity 4-Aminophenylacetic Acid Colonic Segment Assay

Colon-Specific Delivery via Azo Bond Cleavage

Apaza's azo bond is specifically designed for cleavage by bacterial azoreductases in the lower gastrointestinal tract, ensuring targeted release of active moieties (5-ASA and 4-APAA) directly at the site of colonic inflammation [1]. This mechanism is shared by other azo-prodrugs like sulfasalazine and olsalazine, but Apaza's unique metabolite profile differentiates it. The compound's stability in the upper GI tract and targeted colonic release is a key feature for minimizing systemic exposure to the active agents [2].

Prodrug Design Colonic Drug Delivery Bacterial Azoreductase

Chemical Stability and Storage Specifications

Apaza is supplied as a solid with defined long-term storage stability: 3 years at -20°C or 2 years at 4°C, as reported by a commercial supplier . In solution (e.g., DMSO), stability is maintained for 6 months at -80°C or 1 month at -20°C . While these data are vendor-provided and not from independent peer-reviewed stability studies, they provide practical guidance for procurement and experimental planning.

Compound Stability Storage Conditions Procurement Planning

Apaza (NAA-004) Application Scenarios Based on Comparative Evidence


In Vivo Colitis Models Requiring Superior Potency at Lower Doses

Apaza is the preferred choice for rodent models of toxin-induced or experimental colitis where a potent, low-dose intervention is desired. Its demonstrated efficacy across a 1–100 mg/kg/day dose range, contrasted with sulfasalazine's requirement of 100 mg/kg/day for significant effect, positions it for studies exploring dose-response relationships or investigating efficacy in more sensitive or severe models [1].

Mechanistic Studies of Dual Anti-Inflammatory Pathways (5-ASA and 4-APAA)

Apaza serves as a unique chemical tool for dissecting the individual and combined contributions of 5-ASA and 4-APAA to colonic anti-inflammatory activity. Its dual-prodrug nature allows researchers to study the synergistic or additive effects of these two metabolites in a single, orally bioavailable compound, a capability not offered by any other commercially available azo-prodrug [1][2].

Colon-Specific Drug Delivery Research

For studies focused on the design and validation of colon-specific drug delivery systems, Apaza provides a well-characterized example of an azo-prodrug that releases two active moieties. Its structure and cleavage kinetics can serve as a benchmark for new prodrug candidates aimed at treating lower GI inflammation [1][3].

Investigation of 4-Aminophenylacetic Acid (4-APAA) Biology

Apaza is an essential reagent for researchers specifically studying the pharmacology of 4-APAA in the context of intestinal inflammation. As a prodrug that delivers 4-APAA directly to the colon, it enables in vivo investigation of this molecule's anti-inflammatory mechanisms, which have been demonstrated to be potent in isolated colonic segments [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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